molecular formula C14H21N5O2 B2528205 2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034557-17-8

2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2528205
CAS No.: 2034557-17-8
M. Wt: 291.355
InChI Key: XRXMWFICUDFADW-UHFFFAOYSA-N
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Description

2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine and piperazine moiety

Mechanism of Action

Target of Action

The primary target of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in many cellular processes such as cell division and growth .

Mode of Action

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases by (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone affects several biochemical pathways. These pathways are primarily involved in cell division and growth. By inhibiting tyrosine kinases, this compound can disrupt these pathways, leading to a halt in cell division and growth .

Result of Action

The result of the action of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is the inhibition of cell division and growth . This is achieved by inhibiting the activity of tyrosine kinases, which play a crucial role in these processes . This can lead to the death of rapidly dividing cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of the pyrrolidine and piperazine rings, followed by their functionalization and coupling to the pyrimidine core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of pyrrolidine, piperazine, and pyrimidine moieties, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-17-7-9-18(10-8-17)14(20)19-6-3-12(11-19)21-13-15-4-2-5-16-13/h2,4-5,12H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMWFICUDFADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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